2-methyl-1-(3-methylphenyl)propan-1-amine
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Overview
Description
2-methyl-1-(3-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H15N It is structurally related to methamphetamine and is known for its stimulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to its structural similarity to controlled substances.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Structurally similar but with a different substitution pattern on the phenyl ring.
Methiopropamine: Another structurally related compound with similar stimulant properties.
4-methylphenylpropan-1-amine: A compound with a similar structure but different substitution on the phenyl ring.
Uniqueness
2-methyl-1-(3-methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. Its structural similarity to methamphetamine and methiopropamine makes it a compound of interest for research into stimulant effects and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-1-(3-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAKVFGEUFQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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